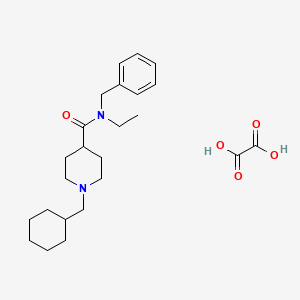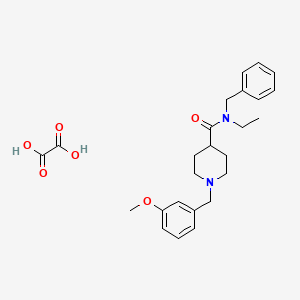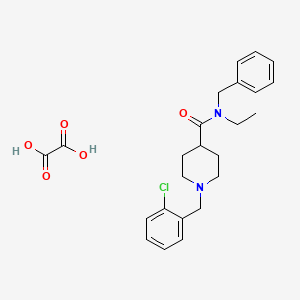![molecular formula C31H36N2O6 B3950129 N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950129.png)
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Overview
Description
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide; oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, benzyl, and phenylmethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of N-benzyl-N-ethylpiperidine-4-carboxamide with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethylpiperidine-4-carboxamide: Lacks the phenylmethoxyphenyl group, leading to different chemical and biological properties.
N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide:
Uniqueness
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both benzyl and phenylmethoxyphenyl groups allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.C2H2O4/c1-2-31(22-24-10-5-3-6-11-24)29(32)27-16-18-30(19-17-27)21-26-14-9-15-28(20-26)33-23-25-12-7-4-8-13-25;3-1(4)2(5)6/h3-15,20,27H,2,16-19,21-23H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTWWYIKFWINIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(3-Ethoxy-4-hydroxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950057.png)
![[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950062.png)
![Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950070.png)

![N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950087.png)

![N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950092.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950095.png)


![N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950106.png)
![N-benzyl-N-ethyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950109.png)
![N-benzyl-1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950120.png)
![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3950125.png)
